molecular formula C18H16F2N2O B14953614 N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide

N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B14953614
M. Wt: 314.3 g/mol
InChI Key: UWPBMBAWUCMMSN-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide: is a synthetic organic compound that features a benzyl group substituted with fluorine atoms at the 2 and 6 positions, an indole moiety, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide typically involves:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Amide Bond: This step usually involves the reaction of an amine with a carboxylic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the amide group or the benzyl ring.

    Substitution: The fluorine atoms on the benzyl ring can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products depend on the specific reactions but could include oxidized indole derivatives, reduced amides, or substituted benzyl compounds.

Scientific Research Applications

N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide: may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing pathways such as serotonin signaling or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)acetamide
  • N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)butanamide
  • N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)pentanamide

Uniqueness

The uniqueness of N-(2,6-difluorobenzyl)-3-(1H-indol-1-yl)propanamide lies in its specific substitution pattern and the length of the carbon chain connecting the indole and benzyl groups, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H16F2N2O

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C18H16F2N2O/c19-15-5-3-6-16(20)14(15)12-21-18(23)9-11-22-10-8-13-4-1-2-7-17(13)22/h1-8,10H,9,11-12H2,(H,21,23)

InChI Key

UWPBMBAWUCMMSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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